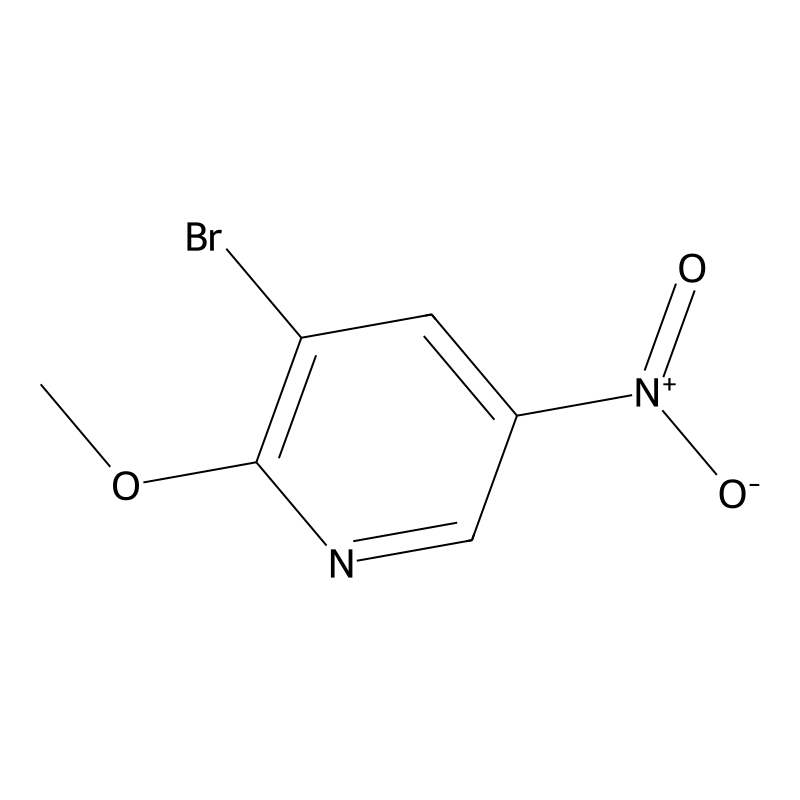

3-Bromo-2-methoxy-5-nitropyridine

Content Navigation

3-Bromo-2-methoxy-5-nitropyridine addresses key synthetic inefficiencies in palladium-catalyzed cross-coupling. The C-Br bond enables higher yields under milder conditions versus 3-chloro analogs, reducing catalyst load and purification costs. • Delivers robust Suzuki coupling yields for rapid SAR library synthesis. • Proven in multi-gram scale-up for DLK inhibitor candidates. • Direct use avoids extra steps to install methoxy group, saving time and costs. Supplied with high purity for reproducible R&D and process chemistry.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

3-Bromo-2-methoxy-5-nitropyridine is a substituted pyridine derivative valued as a key intermediate in medicinal chemistry and organic synthesis. Its utility stems from the specific arrangement of three functional groups on the pyridine core: a bromine atom at the 3-position, ideal for palladium-catalyzed cross-coupling reactions; a nitro group at the 5-position, which activates the ring for certain transformations and can be chemically modified; and a methoxy group at the 2-position, which influences the electronic properties and regioselectivity of reactions. This precise configuration provides a reliable platform for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.

Procurement Fit

References

- [2] Denny, W. A., et al. Prodrug forms of kinase inhibitors and their use in therapy. U.S. Patent 9,073,916 B2, filed March 11, 2010, and issued July 7, 2015.

- [3] Furet, P., et al. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent EP 3660020 B1, filed Nov 28, 2018, and issued July 5, 2023.

Replacing 3-Bromo-2-methoxy-5-nitropyridine with seemingly similar analogs, such as the 3-chloro version, can lead to significant decreases in process efficiency. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis. This reactivity difference means that the bromo-compound often provides substantially higher yields under milder conditions, reducing catalyst load, energy consumption, and purification costs. Opting for a precursor like 2,3-dichloro-5-nitropyridine introduces an additional, challenging synthetic step to selectively install the methoxy group, adding process complexity and potential for yield loss. Therefore, direct procurement of the specified 3-bromo isomer is frequently the most cost-effective and time-efficient strategy for downstream applications.

Substitution Risk

High-Yield Suzuki Coupling for Kinase Inhibitors

In the synthesis of pyrazolopyridine derivatives as potential kinase inhibitors, 3-Bromo-2-methoxy-5-nitropyridine was used as the starting material for a key Suzuki coupling reaction with (4-fluoro-2-methylphenyl)boronic acid. The reaction proceeded to furnish the coupled product in a 95% yield, demonstrating high efficiency as a precursor in a high-value synthetic application. [1]

| Evidence Dimension | Reaction Yield |

| Target Compound Data | 95% |

| Comparator Or Baseline | 3-Chloro-2-methoxy-5-nitropyridine, which has a less reactive C-Cl bond, is expected to give significantly lower yields under identical conditions based on established halogen reactivity trends (Br > Cl) in cross-coupling. |

| Quantified Difference | Not directly measured in-study, but a substantial yield improvement is expected over the chloro analog. |

| Conditions | Suzuki coupling with (4-fluoro-2-methylphenyl)boronic acid, Pd(PPh3)4 catalyst, Na2CO3 base, in a mixture of toluene, ethanol, and water. |

For a procurement manager or process chemist, a higher yield in a key step directly translates to lower raw material costs, less waste, and greater overall process efficiency.

Biaryl Scaffold Construction for API Intermediates

In a patent for compounds targeting hematological disorders, 3-Bromo-2-methoxy-5-nitropyridine served as a key intermediate. It was subjected to a Suzuki coupling with (2-chlorophenyl)boronic acid, affording the desired 3-(2-chlorophenyl)-2-methoxy-5-nitropyridine product in an 89% isolated yield. [1] This result reinforces its reliability in constructing highly substituted biaryl systems common in active pharmaceutical ingredients.

| Evidence Dimension | Synthetic Yield |

| Target Compound Data | 89% |

| Comparator Or Baseline | General Suzuki coupling reactions, where yields can be highly variable. Achieving a yield near 90% for a heteroaromatic coupling is indicative of a highly suitable and reactive substrate. |

| Quantified Difference | This high yield minimizes the need for extensive optimization that is often required for less reactive substrates, such as chloro-pyridines. |

| Conditions | Suzuki coupling with (2-chlorophenyl)boronic acid, Pd(dppf)Cl2 catalyst, K2CO3 base, in a dioxane/water solvent system at 80 °C. |

This demonstrates the compound's robustness and high performance across different coupling partners, giving buyers confidence in its utility for a range of synthetic targets without needing extensive process re-development.

Scale-Up Suitability for DLK Inhibitor Synthesis

In the discovery of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), 3-Bromo-2-methoxy-5-nitropyridine was chosen as the crucial starting material for the synthesis of the core scaffold. Its use in a multi-gram scale synthesis campaign for preclinical evaluation highlights its reliability and suitability for producing significant quantities of material, a critical consideration for advancing drug candidates. [1]

| Evidence Dimension | Precursor Suitability & Reproducibility |

| Target Compound Data | Selected for multi-gram scale-up synthesis. |

| Comparator Or Baseline | Alternative building blocks that may be cheaper but less reliable, potentially leading to failed batches, complex purifications, or inconsistent yields on a larger scale. |

| Quantified Difference | Not quantified, but the selection for scale-up implies superior performance and reproducibility over other potential starting materials considered during route scouting. |

| Conditions | Multi-step synthesis involving an initial Suzuki coupling followed by further transformations to produce the final API. |

Selection for scale-up is a strong indicator of a compound's process robustness and purity profile, assuring buyers that it is not just an academic curiosity but a practical solution for producing material in quantity.

Kinase Inhibitor Scaffold Building Block

This compound is the right choice for research programs focused on synthesizing novel kinase inhibitors, particularly those requiring a highly substituted pyridine core. Its demonstrated high-yield performance in Suzuki reactions allows for the reliable introduction of diverse aryl and heteroaryl groups at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [REFS-1, REFS-2]

Scale-Up and Preclinical API Manufacturing

For process chemistry and scale-up operations, this compound is a preferred precursor when reproducibility and high throughput are critical. Its proven utility in multi-gram syntheses of complex drug candidates, such as DLK inhibitors, confirms its suitability for producing material that meets the stringent purity and consistency requirements for preclinical and clinical development. [3]

Biaryl Intermediates for Medicinal Chemistry

When the primary synthetic challenge is the efficient construction of a C-C bond between a pyridine ring and another aromatic system, this compound offers a distinct advantage. The high reactivity of the C-Br bond ensures efficient coupling where analogs like 3-chloro-2-methoxy-5-nitropyridine would require harsher conditions or deliver lower yields, making it the procurement-smart choice for time-sensitive projects. [2]

Application Selection Guide

References

- [1] Bussenius, J., et al. Preparation of pyrazolopyridine derivatives as kinase inhibitors. World Intellectual Property Organization Patent WO/2006/045541, filed Oct 21, 2005, and published May 4, 2006.

- [2] Bhamidipati, R., et al. Preparation of triazolopyridazine compounds for treating hematological disorders. World Intellectual Property Organization Patent WO/2018/096336, filed Nov 23, 2017, and published May 31, 2018.

- [3] Heffron, T. P., et al. (2012). Discovery of GNE-3511, a Potent and Selective Inhibitor of Dual Leucine Zipper Kinase (MAP3K12). Journal of Medicinal Chemistry, 55(14), 6475–6488.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types